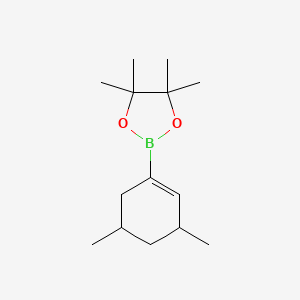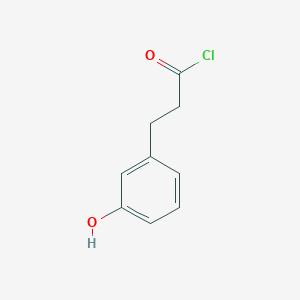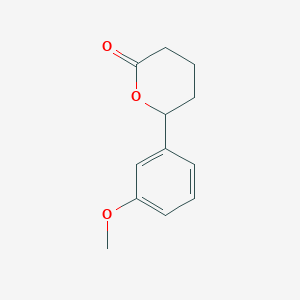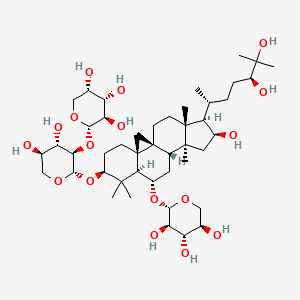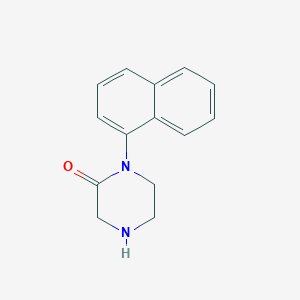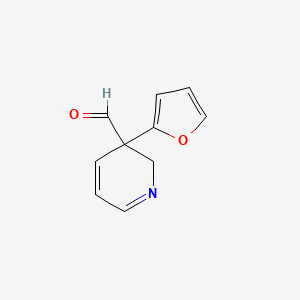
3-(furan-2-yl)-2H-pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-2H-pyridine-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring with an aldehyde functional group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-2H-pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with 2-aminopyridine under acidic conditions to form the desired product. The reaction typically proceeds via a condensation mechanism, where the aldehyde group of furan-2-carbaldehyde reacts with the amino group of 2-aminopyridine to form an imine intermediate, which then undergoes cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(furan-2-yl)-2H-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Major Products Formed
Oxidation: 3-(furan-2-yl)-2H-pyridine-3-carboxylic acid.
Reduction: 3-(furan-2-yl)-2H-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(furan-2-yl)-2H-pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(furan-2-yl)-2H-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The furan and pyridine rings can interact with amino acid residues in the enzyme’s active site, while the aldehyde group can form covalent bonds with nucleophilic residues .
In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in organic semiconductors and light-emitting materials. The furan ring’s electron-rich nature and the pyridine ring’s electron-withdrawing properties contribute to the compound’s overall electronic behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(furan-2-yl)-2H-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(furan-2-yl)-2H-pyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
2-(furan-2-yl)pyridine: Lacks the aldehyde group at the 3-position of the pyridine ring
Uniqueness
3-(furan-2-yl)-2H-pyridine-3-carbaldehyde is unique due to the presence of both a furan ring and a pyridine ring fused together with an aldehyde functional group. This combination of structural features imparts distinct electronic and chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-(furan-2-yl)-2H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-8-10(4-2-5-11-7-10)9-3-1-6-13-9/h1-6,8H,7H2 |
Clé InChI |
ZDZBNKGOPVTWJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC=N1)(C=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


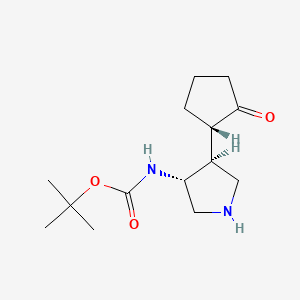
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
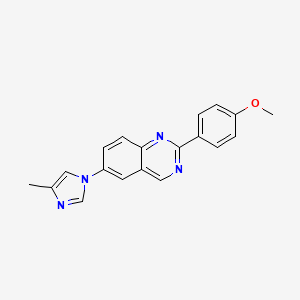
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
